1-[3-ETHYL-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE
Description
This compound belongs to the triazolothiadiazine class, a family of fused heterocyclic systems combining 1,2,4-triazole and 1,3,4-thiadiazine rings. The structural complexity arises from the 3-ethyl, 6-(4-nitrophenyl), and 7-propanoyl substituents, which modulate its physicochemical and biological properties.
Properties
IUPAC Name |
1-[3-ethyl-6-(4-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-4-13(24)17-16(11-7-9-12(10-8-11)23(26)27)22(15(25)6-3)21-14(5-2)19-20-18(21)28-17/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPMCLCWPJTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N(C(=C(S2)C(=O)CC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-ETHYL-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves multiple steps. One common synthetic route starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. This intermediate is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to afford the desired 1,3,4-thiadiazolyl derivatives . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-ETHYL-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
1-[3-ETHYL-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[3-ETHYL-6-(4-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial enzymes, resulting in the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity Variations
Triazolothiadiazine derivatives exhibit bioactivity tied to substituent positioning and electronic effects. Below is a comparative analysis with key analogs:
Key Observations :
- Lipophilicity: The propanoyl substituent increases logP values (predicted: ~2.8) relative to methyl or unsubstituted analogs (logP ~1.5–2.0), favoring membrane penetration .
- Synthetic Accessibility: Yields for triazolothiadiazines range from 55–70%, with lower yields for bulkier substituents (e.g., propanoyl vs. methyl) due to steric hindrance during cyclization .
Biological Activity
The compound 1-[3-ethyl-6-(4-nitrophenyl)-7-propanooyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5-yl]propan-1-one is a complex heterocyclic structure that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives , which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 366.42 g/mol. The presence of the nitrophenyl and thiadiazine moieties is believed to contribute significantly to its biological activities.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the target molecule exhibit significant activity against various bacterial strains. For instance, derivatives have shown moderate inhibitory activity against metallo-β-lactamase (MBL) enzymes, which are responsible for antibiotic resistance in bacteria .
| Compound | Activity | IC50 (μM) |
|---|---|---|
| 5a | VIM-2 Inhibition | 179 |
| 5o | IMP-1 Inhibition | >100 |
Anticancer Activity
Preliminary studies suggest that triazole derivatives can inhibit cancer cell proliferation. In vitro assays have demonstrated that certain analogs exhibit cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. For example, a related compound demonstrated significant growth inhibition in HCT-116 colorectal cancer cells with an IC50 value indicating effective potency .
The proposed mechanism of action for triazole derivatives involves the inhibition of key enzymes or pathways within target organisms or cells. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or replication.
- DNA Interaction : Some triazole derivatives have been shown to intercalate DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Evaluation
A study conducted on a series of triazole derivatives, including the target compound, evaluated their effectiveness against resistant bacterial strains. The results indicated that modifications in the chemical structure significantly influenced antimicrobial efficacy. The compound exhibited promising results against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) lower than standard antibiotics used as controls.
Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of triazole derivatives demonstrated that compounds with similar scaffolds showed selective toxicity towards cancer cells. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compounds. Results indicated that the compound under review could induce apoptosis in cancer cells while sparing normal cells.
Q & A
Basic: What are the common synthetic routes for synthesizing triazolo-thiadiazine derivatives like this compound?
Answer:
The synthesis typically involves cyclocondensation reactions. For example, triethylamine in absolute ethanol can facilitate the formation of the triazolo-thiadiazine core by reacting hydrazonoyl chlorides with thiosemicarbazides under reflux (6–8 hours). Crystallization from dimethylformamide (DMF) or ethanol yields purified products. Key steps include controlling stoichiometry, solvent polarity, and base selection (e.g., triethylamine) to optimize ring closure .
Advanced: How can reaction conditions be optimized to minimize byproducts in triazolo-thiadiazine synthesis?
Answer:
By systematically varying parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst load (e.g., triethylamine concentration), researchers can suppress side reactions like incomplete cyclization. Advanced techniques like in-situ NMR or HPLC monitoring enable real-time tracking of intermediates, allowing dynamic adjustment of conditions .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, while Fourier-Transform Infrared (FT-IR) confirms functional groups (e.g., nitro, carbonyl). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction (XRD) provides definitive structural proof .
Advanced: How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved for structurally complex heterocycles?
Answer:
Use computational tools like density functional theory (DFT) to simulate NMR spectra and compare with experimental results. Dynamic NMR experiments at varying temperatures can resolve conformational ambiguities. For unresolved cases, single-crystal XRD is definitive .
Basic: What computational methods predict the biological activity of triazolo-thiadiazines?
Answer:
Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) assesses binding affinity. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., nitro groups) with antifungal or antibacterial activity .
Advanced: How do steric and electronic effects of the 4-nitrophenyl group influence biological activity?
Answer:
Parametric analyses using Hammett constants (σ) and molecular dynamics simulations quantify electronic contributions (e.g., nitro’s electron-withdrawing effect) and steric hindrance. Comparative studies with analogs (e.g., 4-fluorophenyl derivatives) isolate these effects .
Basic: What experimental designs are suitable for studying the antifungal activity of this compound?
Answer:
Use randomized block designs with split-plot arrangements to test multiple concentrations against fungal strains (e.g., Candida albicans). Include positive controls (e.g., fluconazole) and negative controls (solvent-only). Replicate experiments ≥4 times to ensure statistical validity .
Advanced: How can researchers address contradictions in bioactivity data across studies?
Answer:
Meta-analyses should standardize variables (e.g., fungal strain, assay protocol). Validate inconsistencies via orthogonal assays (e.g., broth microdilution vs. agar diffusion). Consider pharmacokinetic factors like compound stability in culture media .
Basic: What safety precautions are necessary when handling intermediates like hydrazonoyl chlorides?
Answer:
Use fume hoods, personal protective equipment (PPE), and inert atmospheres to mitigate risks of exothermic reactions or toxic fumes. Quench reactive intermediates (e.g., with aqueous NaHCO₃) before disposal .
Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?
Answer:
Implement flow chemistry for precise temperature and mixing control. Use supported reagents (e.g., polymer-bound bases) to simplify purification. Monitor reaction progress with inline analytics (e.g., UV-Vis spectroscopy) .
Basic: How is molecular docking used to study this compound’s interaction with enzymes?
Answer:
Docking software (e.g., AutoDock Vina) predicts binding poses and affinity scores. The 4-nitrophenyl group’s orientation in the enzyme’s hydrophobic pocket can explain inhibitory effects. Validate results with mutagenesis studies .
Advanced: What role do solvent effects play in the crystallization of triazolo-thiadiazines?
Answer:
Solvent polarity (e.g., DMF vs. ethanol) influences crystal packing and polymorphism. Solvent-drop grinding or anti-solvent vapor diffusion can induce preferred crystalline forms. Characterize polymorphs via XRD and differential scanning calorimetry (DSC) .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Answer:
Scaling introduces heat transfer inefficiencies and byproduct accumulation. Use jacketed reactors for temperature control and employ gradient recrystallization for purification. Optimize solvent recovery to reduce costs .
Advanced: How can isotopic labeling (e.g., ¹⁵N) elucidate reaction mechanisms?
Answer:
Incorporate ¹⁵N-labeled precursors (e.g., hydrazine derivatives) and track isotopic shifts in NMR or mass spectrometry. This clarifies whether cyclization proceeds via a thiourea intermediate or direct ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
